molecular formula C20H20ClNO3 B6050192 [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone

Cat. No. B6050192
M. Wt: 357.8 g/mol
InChI Key: PELCOBHZDFKXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression and protein regulation. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions.

Mechanism of Action

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 is a potent and selective inhibitor of HDAC, a class of enzymes that catalyze the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and protein regulation. HDAC inhibitors, such as [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, block the activity of HDAC, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression and protein regulation. The exact mechanism by which HDAC inhibitors exert their therapeutic effects is still under investigation, but it is believed to involve the modulation of epigenetic changes, gene expression, and protein regulation.
Biochemical and Physiological Effects:
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest, leading to the inhibition of tumor growth and metastasis. In neurological disorders, HDAC inhibitors have been reported to enhance memory and cognitive function by modulating synaptic plasticity and neurogenesis. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects by modulating the expression of genes involved in neuroplasticity and stress response.

Advantages and Limitations for Lab Experiments

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has several advantages for lab experiments, including its high potency and selectivity for HDAC, its water solubility, and its ability to cross the blood-brain barrier. However, [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 also has some limitations, including its relatively short half-life and its potential off-target effects on other enzymes and proteins.

Future Directions

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurological disorders, and psychiatric conditions. However, further studies are needed to determine its safety and efficacy in clinical trials. Moreover, future research should focus on optimizing the synthesis method and purification techniques of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, as well as investigating its mechanism of action and potential off-target effects. In addition, future studies should explore the potential combination therapy of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be synthesized through a multistep process, starting from 2-methoxybenzaldehyde and 4-chlorobenzoyl chloride. The intermediate product, 2-methoxy-N-(4-chlorobenzoyl)benzamide, is then reacted with piperidine and triethylamine to obtain [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109. The purity and yield of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be optimized through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions. HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells, making them promising candidates for cancer therapy. In addition, HDAC inhibitors have been reported to enhance memory and cognitive function in animal models of Alzheimer's disease, Huntington's disease, and traumatic brain injury. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

[1-(4-chlorobenzoyl)piperidin-3-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-25-18-7-3-2-6-17(18)19(23)15-5-4-12-22(13-15)20(24)14-8-10-16(21)11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELCOBHZDFKXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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